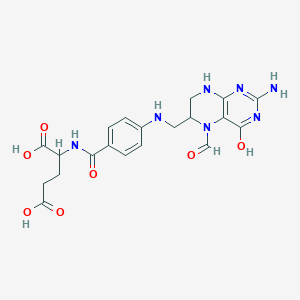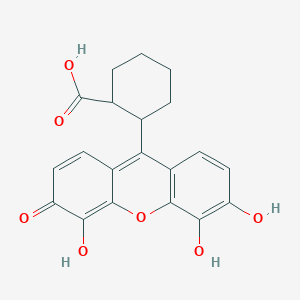
folinic acid
Overview
Description
It is the 5-formyl derivative of tetrahydrofolic acid and is essential for the synthesis of purines, pyrimidines, and methionine, which are crucial for DNA and protein synthesis . Leucovorin is commonly used to counteract the toxic effects of folic acid antagonists like methotrexate, treat megaloblastic anemia, and provide palliative treatment for colorectal cancer .
Mechanism of Action
- By interacting with DHFR, Leucovorin helps restore the availability of essential cofactors—dihydrofolate (DHF) and tetrahydrofolate (THF)—required for these biosynthetic pathways .
- Leucovorin bypasses this inhibition by providing an alternative source of reduced folate. It is rapidly converted to the biologically active methyl-tetrahydrofolate form, which can participate in DNA and protein synthesis .
- Additionally, Leucovorin enhances the activity of 5-fluorouracil (5-FU) by stabilizing the binding of its active metabolite (5-FdUMP) to thymidylate synthetase, further inhibiting DNA synthesis .
- In cancer therapy, Leucovorin counteracts methotrexate toxicity and ensures that healthy cells have sufficient folate for normal metabolic processes .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Leucovorin can be synthesized through various methods. One common method involves the preparation of calcium levofolinate, which is used in injection forms. The process includes dissolving the principal agent and adjuvants in water for injection at 50-60°C . Industrial production methods often involve the use of calcium levofolinate, mannitol, dextro-glycoside, glucose, sodium chloride, hydrolytic protein, and other additives .
Chemical Reactions Analysis
Leucovorin undergoes several types of chemical reactions, including:
Oxidation and Reduction: Leucovorin can be reduced to tetrahydrofolate, which is essential for its biological activity.
Substitution Reactions: It can participate in substitution reactions where it acts as a co-factor in various enzymatic processes.
Common reagents used in these reactions include dihydrofolate reductase inhibitors like methotrexate . The major products formed from these reactions are dihydrofolate and tetrahydrofolate, which are crucial for DNA synthesis .
Scientific Research Applications
Leucovorin has a wide range of scientific research applications:
Chemistry: It is used as a co-factor in various biochemical reactions involving folate metabolism.
Medicine: It is used to counteract the toxic effects of methotrexate in cancer therapy, treat megaloblastic anemia, and enhance the efficacy of 5-fluorouracil in colorectal cancer treatment
Industry: Leucovorin is used in the pharmaceutical industry for the production of various medications.
Comparison with Similar Compounds
Leucovorin is often compared with other folate analogs like levoleucovorin, which is the enantiomerically active form of folinic acid . Unlike leucovorin, which is a racemic mixture, levoleucovorin contains only the pharmacologically active levo-isomer . Other similar compounds include methotrexate, which is a folic acid antagonist used in cancer therapy .
Similar Compounds
Levoleucovorin: The active form of this compound.
Methotrexate: A folic acid antagonist used in cancer therapy.
Oxaliplatin: Used in combination with leucovorin for colorectal cancer treatment.
Leucovorin’s uniqueness lies in its ability to counteract the toxic effects of folic acid antagonists while enhancing the efficacy of chemotherapeutic agents like 5-fluorouracil .
Properties
Key on ui mechanism of action |
Leucovorin is a derivative of tetrahydrofolic acid, the reduced form of folic acid, which is involved as a cofactor for 1-carbon transfer reactions in the biosynthesis of purines and pyrimidines of nucleic acids. Impairment of thymidylate synthesis in patients with folic acid deficiency is thought to account for the defective DNA synthesis that leads to megaloblast formation and megaloblastic and macrocytic anemias. Because of its ready conversion to other tetrahydrofolic acid derivatives, leucovorin is a potent antidote for both the hematopoietic and reticuloendothelial toxic effects of folic acid antagonists (eg, methotrexate, pyrimethamine, trimethoprim). It is postulated that in some cancers leucovorin enters and rescues normal cells from the toxic effects of folic acid antagonists, in preference to tumor cells, because of a difference in membrane transport mechanisms; this principle is the basis of high dose methotrexate therapy with leucovorin rescue. |
|---|---|
CAS No. |
58-05-9 |
Molecular Formula |
C20H23N7O7 |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
(2R)-2-[[4-[[(6R)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12-,13-/m1/s1 |
InChI Key |
VVIAGPKUTFNRDU-CHWSQXEVSA-N |
SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Isomeric SMILES |
C1[C@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Color/Form |
Crystals from water with 3 mol of water of crystallization. |
melting_point |
245 °C (decomp) |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1492-18-8 (calcium (1:1) salt) 42476-21-1 (mono-hydrochloride salt) 6035-45-6 (calcium (1:1) salt, penta-hydrate) |
shelf_life |
>2 years if stored properly |
solubility |
Sparingly soluble in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leucovorin; HSDB 6544 |
vapor_pressure |
2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/ |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does leucovorin interact with its target?
A1: Leucovorin itself is not directly active but serves as a precursor to tetrahydrofolic acid (THF). THF is crucial in the synthesis of purines and pyrimidines, essential building blocks for DNA and RNA. [, , , , , ]
Q2: How does leucovorin counteract the effects of methotrexate?
A2: Methotrexate inhibits dihydrofolate reductase (DHFR), an enzyme crucial for THF synthesis. Leucovorin bypasses this blockade by providing cells with a readily usable form of THF, thus "rescuing" them from methotrexate's toxic effects. [, , , , , , ]
Q3: What is the molecular formula and weight of leucovorin?
A3: The molecular formula of leucovorin is C20H23N7O7, and its molecular weight is 473.44 g/mol. [, , , ]
Q4: Is there any available spectroscopic data on leucovorin?
A4: High-performance liquid chromatography (HPLC) is a commonly used technique to analyze leucovorin and its enantiomers. [, , ]
Q5: How stable is leucovorin under different storage conditions?
A5: Extracted leucovorin samples have been shown to remain stable for up to 3 days when stored at -4°C. []
Q6: Does leucovorin possess any catalytic properties?
A6: Leucovorin itself doesn't act as a catalyst. It functions as a substrate for enzymes involved in folate metabolism, contributing to downstream reactions essential for cell growth and proliferation. [, , , ]
Q7: Have computational methods been applied in leucovorin research?
A7: While the provided research doesn't elaborate on specific computational studies, computational chemistry could be employed to explore leucovorin's interactions with enzymes like DHFR or to investigate potential structural modifications for improved activity. [, , , ]
Q8: Are there specific formulation strategies used for leucovorin?
A8: Leucovorin is available in both oral and intravenous formulations. Oral administration, particularly at higher doses, can lead to saturation of folate absorption, impacting its bioavailability. [, , , , , ]
Q9: How is leucovorin absorbed and distributed in the body?
A9: Leucovorin exhibits a two-compartment open model for its disposition. The initial half-life is approximately 8.79 minutes, followed by a slower elimination phase of about 231.46 minutes. [, ]
Q10: What is the primary metabolic pathway of leucovorin?
A10: Leucovorin is primarily metabolized to 5-methyltetrahydrofolate (5-methyl-THF), which is the main circulating form of folate in the body and plays a key role in various metabolic processes. [, , , , ]
Q11: How is leucovorin eliminated from the body?
A11: Following intravenous administration, a significant portion of leucovorin is excreted in the urine, with 5-methyl-THF being a major metabolite detected. [, , ]
Q12: What in vitro and in vivo models are used to study leucovorin?
A12: Research on leucovorin often involves cell-based assays to assess its impact on cell growth and viability, particularly in the presence of methotrexate. Animal models are used to investigate its efficacy in various cancer types and to determine optimal dosing regimens. [, , , , , ]
Q13: Is there evidence for leucovorin's efficacy in treating cancer?
A13: While leucovorin primarily acts as a rescue agent in methotrexate therapy, some studies suggest it might enhance the efficacy of 5-fluorouracil (5-FU) in treating certain cancers, such as colorectal cancer. [, , , , , , , ]
Q14: What are the potential adverse effects of leucovorin?
A14: Although generally well-tolerated, leucovorin can cause side effects such as nausea, vomiting, and allergic reactions. High doses or intrathecal administration can lead to severe neurotoxicity. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate](/img/structure/B533060.png)



![N-[[amino(pyridin-2-yl)methylidene]amino]furan-2-carboxamide](/img/structure/B534596.png)

![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B535859.png)
![4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B535868.png)
![5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B535878.png)


![3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide](/img/structure/B536677.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B536827.png)
